Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate
Description
Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate (CAS: EN 300-747066) is a bicyclic organic compound with the molecular formula C₈H₁₄F₂N₂O₃ and a molecular weight of 186.16 g/mol . It features a pyrrolidine ring substituted with a cyclobutyl group at the 3-position and an ester functional group (ethyl carboxylate). This compound is cataloged as a building block in medicinal chemistry, particularly for synthesizing bioactive molecules with tailored stereochemical and electronic properties .
Properties
IUPAC Name |
ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)11(8-4-3-5-8)6-9(13)12-7-11/h8H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDOXHSXKHEZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of cyclobutylamine with ethyl 3-oxopyrrolidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-oxopyrrolidine-3-carboxylate
- Structure : Lacks the cyclobutyl substituent, retaining only the 5-oxo-pyrrolidine core and ethyl ester group.
- Properties: Smaller molecular weight (C₇H₁₁NO₃; ~173.17 g/mol) and reduced steric hindrance compared to the cyclobutyl analog .
- Applications: Widely used as a precursor in multicomponent reactions, such as the synthesis of thiophene derivatives (e.g., ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate) via reactions with acetylenic esters and bromopyruvate .
Ethyl 3-aminocyclobutanecarboxylate
- Structure: Shares the cyclobutyl and ethyl ester groups but replaces the 5-oxo-pyrrolidine ring with an amino-substituted cyclobutane.
- This compound is listed under synonyms like cis-ethyl 3-aminocyclobutanecarboxylate (CAS: 74316-29-3) and is utilized in peptide mimetics and kinase inhibitors .
Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate
- Structure : Features a pyrazolidine ring (a 5-membered di-unsaturated ring with two nitrogen atoms) instead of pyrrolidine, substituted with a chloropyridyl group.
- Crystallographic Data : Forms a unique fingerprint in solid-state structures due to planar pyridyl and puckered pyrazolidine rings. This structural duality impacts solubility and intermolecular interactions .
Ethyl 1-(3-ethoxy-3-oxopropyl)-5-oxopyrrolidine-2-carboxylate
- Structure: Contains an additional ethoxycarbonylpropyl substituent on the pyrrolidine nitrogen, increasing molecular complexity (C₁₂H₁₉NO₅; ~265.29 g/mol).
- Applications: Known under CAS 5447-61-0, this compound has been investigated for its role in prodrug design and as an intermediate in prostaglandin synthesis .
Tabulated Comparison of Key Compounds
Research Findings and Functional Insights
- Steric and Electronic Effects : The cyclobutyl group in this compound introduces significant steric bulk, which can hinder rotational freedom and enhance selectivity in receptor binding compared to simpler analogs like Ethyl 5-oxopyrrolidine-3-carboxylate .
- Synthetic Versatility: Compounds with ester groups (e.g., ethyl levulinate, pentyl valerate) often undergo transesterification or hydrolysis, but the presence of the 5-oxo group in pyrrolidine derivatives stabilizes enolate intermediates, enabling diverse functionalization .
- Biological Relevance : Pyrazolidine derivatives (e.g., Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate) exhibit unique conformational profiles that are critical for antimicrobial activity, whereas pyrrolidine analogs are more common in central nervous system (CNS) drug candidates .
Biological Activity
Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor binding. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction of cyclobutylamine with ethyl 3-oxopyrrolidine-3-carboxylate. The reaction is performed under controlled conditions using solvents like ethanol and catalysts to facilitate product formation. The resulting compound can undergo various chemical reactions including oxidation, reduction, and substitution, leading to the formation of diverse derivatives.
Biological Activity
This compound has been investigated for several biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This mechanism is critical in therapeutic applications where enzyme regulation is necessary.
- Receptor Binding : It has been explored for its interaction with various receptors, potentially influencing signaling pathways involved in numerous physiological processes.
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for further pharmacological investigation.
The precise mechanism of action for this compound involves its binding affinity to specific molecular targets such as enzymes or receptors. This binding can lead to the inhibition of enzymatic activity or modulation of receptor-mediated signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
This comparison highlights how structural variations can significantly influence both chemical reactivity and biological activity.
Case Studies and Research Findings
Several research studies have focused on the biological activity of related pyrrolidine derivatives, providing insights into their pharmacological potential:
- In vitro Studies : Investigations have shown that certain derivatives exhibit significant inhibition against matrix metalloproteinases (MMPs), which are crucial in various pathological conditions including cancer and inflammation .
- In vivo Studies : Animal models have demonstrated that compounds similar to this compound can reduce inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
